molecular formula C6H8ClN3 B2996087 2-(1-Chloroethyl)pyrimidin-4-amine CAS No. 1502651-24-2

2-(1-Chloroethyl)pyrimidin-4-amine

Cat. No.: B2996087
CAS No.: 1502651-24-2
M. Wt: 157.6
InChI Key: GYRPNAFKRXTCSA-UHFFFAOYSA-N
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Scientific Research Applications

2-(1-Chloroethyl)pyrimidin-4-amine has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2-(1-Chloroethyl)pyrimidin-4-amine indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

Pyrimidines, including 2-(1-Chloroethyl)pyrimidin-4-amine, are considered promising compounds for future research due to their wide range of pharmacological effects . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)pyrimidin-4-amine typically involves the chlorination of ethylpyrimidine derivatives. One common method includes the reaction of 2-ethylpyrimidin-4-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chloro group at the 1-position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Formation of 2-(1-azidoethyl)pyrimidin-4-amine or 2-(1-thiocyanatoethyl)pyrimidin-4-amine.

    Oxidation: Formation of 2-(1-chloroacetyl)pyrimidin-4-amine or 2-(1-chloroacetic acid)pyrimidin-4-amine.

    Reduction: Formation of 2-(1-chloroethyl)dihydropyrimidin-4-amine.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Bromoethyl)pyrimidin-4-amine: Similar structure but with a bromo group instead of a chloro group.

    2-(1-Fluoroethyl)pyrimidin-4-amine: Similar structure but with a fluoro group instead of a chloro group.

    2-(1-Iodoethyl)pyrimidin-4-amine: Similar structure but with an iodo group instead of a chloro group.

Uniqueness

2-(1-Chloroethyl)pyrimidin-4-amine is unique due to its specific chloroethyl substitution, which can influence its reactivity and biological activity. The presence of the chloro group can enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(1-chloroethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRPNAFKRXTCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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